5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, piperidine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Substitution with Piperidine and Thiophene Groups: The piperidine and thiophene groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is not fully understood. its interactions with biological targets likely involve binding to specific receptors or enzymes, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromine and piperidine moieties but differs in the core structure and additional substituents.
Imidazole Derivatives: Compounds containing the imidazole ring exhibit a range of biological activities and synthetic versatility.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and structural similarities to benzofuran derivatives.
Uniqueness
The uniqueness of 5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of functional groups and the benzofuran core. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C21H23BrN2O2S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23BrN2O2S/c1-14-16-12-15(22)7-8-18(16)26-20(14)21(25)23-13-17(19-6-5-11-27-19)24-9-3-2-4-10-24/h5-8,11-12,17H,2-4,9-10,13H2,1H3,(H,23,25) |
InChI Key |
CHXMTCUGXCNCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C3=CC=CS3)N4CCCCC4 |
Origin of Product |
United States |
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